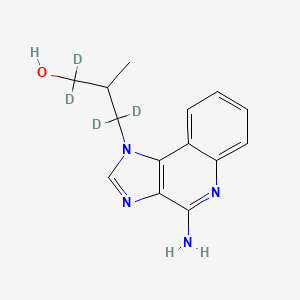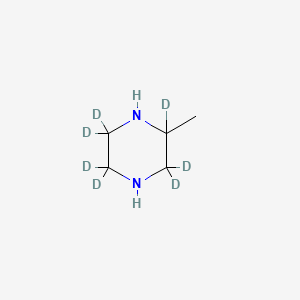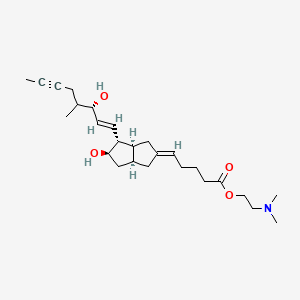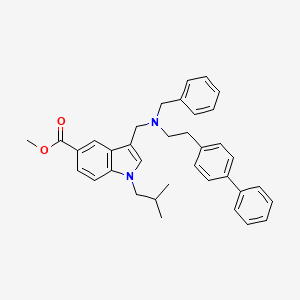
SP inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SP inhibitor 1 is a selective inhibitor of the SARS-CoV-2 spike protein. It has shown significant antiviral activity by inhibiting the replication of the virus at non-toxic concentrations. The compound has an IC50 value of 3.26 micromolar for the spike protein, making it a potent inhibitor in vitro .
Vorbereitungsmethoden
The synthesis of SP inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity while ensuring safety and cost-effectiveness .
Analyse Chemischer Reaktionen
SP inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
SP inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of the SARS-CoV-2 spike protein.
Biology: Helps in understanding the replication mechanism of the virus and its inhibition.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting viral replication.
Industry: Used in the development of antiviral drugs and formulations.
Wirkmechanismus
SP inhibitor 1 exerts its effects by selectively inhibiting the SARS-CoV-2 spike protein. The compound binds to the spike protein, preventing it from interacting with the host cell receptors. This inhibition blocks the entry of the virus into the host cells, thereby preventing viral replication. The molecular targets involved include the spike protein and other viral proteases .
Vergleich Mit ähnlichen Verbindungen
SP inhibitor 1 is unique due to its high selectivity and potency against the SARS-CoV-2 spike protein. Similar compounds include other spike protein inhibitors and protease inhibitors. this compound stands out due to its specific action on the spike protein and its effectiveness at non-toxic concentrations .
Eigenschaften
Molekularformel |
C36H38N2O2 |
|---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
methyl 3-[[benzyl-[2-(4-phenylphenyl)ethyl]amino]methyl]-1-(2-methylpropyl)indole-5-carboxylate |
InChI |
InChI=1S/C36H38N2O2/c1-27(2)23-38-26-33(34-22-32(36(39)40-3)18-19-35(34)38)25-37(24-29-10-6-4-7-11-29)21-20-28-14-16-31(17-15-28)30-12-8-5-9-13-30/h4-19,22,26-27H,20-21,23-25H2,1-3H3 |
InChI-Schlüssel |
ZFQRGEMWCNRJRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)C(=O)OC)CN(CCC3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)
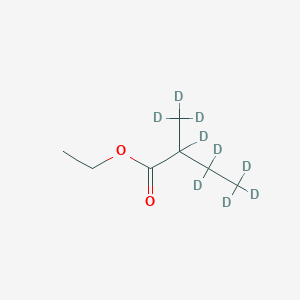
![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)

